![molecular formula C26H34FNO5 B067398 (3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid CAS No. 159813-78-2](/img/structure/B67398.png)
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature.
作用機序
The mechanism of action of Compound X is not fully understood. However, studies have shown that it inhibits the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules in the body. This inhibition leads to a decrease in inflammation, which may be one of the reasons for its anti-cancer activity.
生化学的および生理学的効果
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the major advantages of using Compound X in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using Compound X is its high cost and limited availability. This may make it difficult for researchers to obtain and use in their experiments.
将来の方向性
There are many future directions for research on Compound X. One area of research is to further elucidate its mechanism of action and identify other molecular targets that it may interact with. Another area of research is to investigate its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of Compound X for therapeutic use.
合成法
The synthesis of Compound X involves a series of chemical reactions that begin with the reaction of 4-fluorobenzaldehyde with propan-2-ylmagnesium bromide to form 4-fluorophenylpropan-2-ol. This intermediate is then reacted with 2,6-di(propan-2-yl)pyridine to form 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinol. The final step involves the reaction of this intermediate with (3R,5S)-3,5-dihydroxy-6-heptenoic acid to form Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
特性
CAS番号 |
159813-78-2 |
|---|---|
製品名 |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid |
分子式 |
C26H34FNO5 |
分子量 |
459.5 g/mol |
IUPAC名 |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/t19-,20-/m1/s1 |
InChIキー |
SEERZIQQUAZTOL-WOJBJXKFSA-N |
異性体SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)O)O)O |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
正規SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

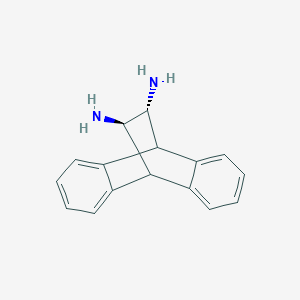
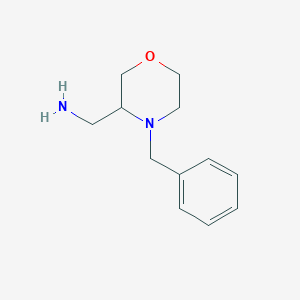
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

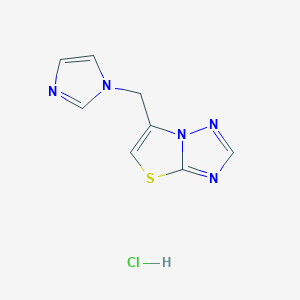


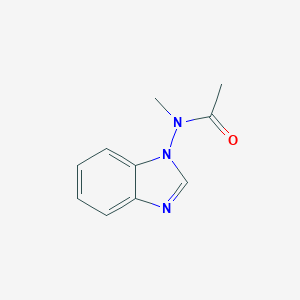

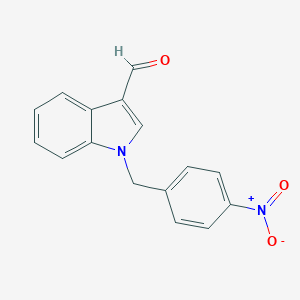
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)